VU534
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Overview
Description
VU534 is a chemical compound known for its role as an activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This enzyme hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl ethanolamines (NAEs) and phosphatidic acid .
Mechanism of Action
Target of Action
VU534 primarily targets N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme that hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl ethanolamines (NAEs) and phosphatidic acid . This compound also inhibits soluble epoxide hydrolase (sEH) and weakly inhibits fatty acid amide hydrolase (FAAH) .
Mode of Action
This compound acts as an activator of NAPE-PLD . It increases NAPE-PLD activity in cell-free assays . The compound also inhibits sEH and FAAH, albeit to a lesser extent .
Biochemical Pathways
The activation of NAPE-PLD by this compound leads to the hydrolysis of NAPEs into NAEs and phosphatidic acid . This process plays a crucial role in the production of bioactive lipids, which are involved in various physiological processes, including inflammation and pain sensation.
Pharmacokinetics
The compound is soluble in dmso , suggesting it may have good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of VU534 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: VU534 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
VU534 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool compound to study enzyme activation and inhibition.
Medicine: Explored for its potential in treating cardiometabolic diseases by modulating NAPE-PLD activity.
Industry: Potential applications in developing new therapeutic agents and biochemical research tools.
Comparison with Similar Compounds
VU533: Another activator of NAPE-PLD with similar properties but different potency and efficacy.
Bithionol: An inhibitor of NAPE-PLD used to study the opposite effects of enzyme inhibition.
Uniqueness of VU534: this compound is unique in its ability to selectively activate NAPE-PLD, leading to enhanced efferocytosis and potential therapeutic applications in cardiometabolic diseases. Its dual inhibition of fatty acid amide hydrolase and soluble epoxide hydrolase further distinguishes it from other similar compounds .
Biological Activity
VU534 is a small molecule identified as a potent activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme critical in lipid metabolism and cellular signaling. This compound has garnered attention for its role in enhancing efferocytosis—the process by which macrophages clear apoptotic cells—thereby potentially influencing various pathophysiological conditions, including cardiometabolic diseases.
- Molecular Formula : C₂₁H₂₂FN₃O₃S₂
- Molecular Weight : 447.55 g/mol
- CAS Number : 923509-20-0
- Solubility : Soluble in DMSO (25 mg/mL) and other organic solvents.
This compound activates NAPE-PLD, which hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl-ethanolamines (NAEs) and phosphatidic acid. This activation has been shown to occur in both mouse and human cell lines, with this compound demonstrating a concentration-dependent increase in NAPE-PLD activity.
Efficacy in Cell Lines
Research indicates that this compound significantly increases NAPE-PLD activity in various cell types, including RAW264.7 mouse macrophages and HepG2 human hepatocytes. The following table summarizes the biological activity of this compound across different concentrations:
Cell Type | Concentration (μM) | NAPE-PLD Activity Increase | EC50 (μM) |
---|---|---|---|
RAW264.7 | 3 - 30 | Up to 1.5-fold | 1.5 |
HepG2 | 3 - 30 | Up to 1.5-fold | 1.5 |
Bone Marrow-Derived Macrophages (BMDM) | 10 | Enhanced efferocytosis | Not specified |
Cytotoxicity Assessment
This compound exhibits minimal cytotoxicity up to concentrations of 30 μM in both RAW264.7 and HepG2 cell lines, indicating its potential for safe use in biological studies without significant adverse effects on cell viability .
Inhibition of Other Enzymes
While primarily acting as a NAPE-PLD activator, this compound also shows dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). The following details its inhibitory effects:
Enzyme | IC50 (μM) | Maximal Inhibition (%) |
---|---|---|
FAAH | Not specified | Weak inhibition |
sEH | 1.2 | 55 |
These off-target effects are considered modest and do not significantly interfere with the primary action of this compound as a NAPE-PLD activator .
Study on Efferocytosis Enhancement
A key study demonstrated that this compound enhances efferocytosis in wild-type BMDMs but not in Napepld knockout (KO) models, emphasizing the enzyme's critical role in this process. The study highlights the potential therapeutic applications of this compound for conditions where defective efferocytosis contributes to disease progression, such as atherosclerosis and obesity .
Implications for Cardiometabolic Diseases
Given that reduced NAPE-PLD activity correlates with various cardiometabolic disorders, the activation of this enzyme by this compound presents a promising avenue for therapeutic intervention. The research suggests that enhancing NAPE-PLD activity could ameliorate conditions associated with impaired efferocytosis, potentially reducing inflammation and promoting tissue repair .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHUIVPGYWWIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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